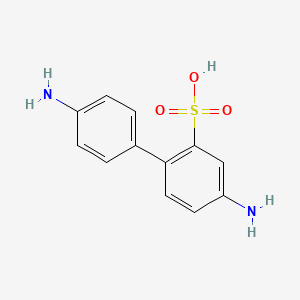
Benzidinesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzidinesulfonic acid is an aromatic sulfonic acid derived from benzidine. It is a significant compound in organic chemistry due to its unique properties and applications. This compound is known for its role in various chemical reactions and its utility in scientific research.
Métodos De Preparación
Benzidinesulfonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of benzidine using concentrated sulfuric acid or fuming sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods often involve continuous sulfonation processes where benzidine and sulfur trioxide are introduced into a reaction vessel, resulting in the formation of this compound.
Análisis De Reacciones Químicas
Benzidinesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups. Common reagents used in these reactions include sulfur trioxide, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzidinesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: It is utilized in the development of pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzidinesulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can participate in various chemical reactions, leading to the formation of different products. The pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Benzidinesulfonic acid can be compared with other similar compounds such as benzenesulfonic acid and toluenesulfonic acid. While all these compounds contain the sulfonic acid group, this compound is unique due to its benzidine backbone, which imparts distinct chemical properties and reactivity. Similar compounds include:
- Benzenesulfonic acid
- Toluenesulfonic acid
- Naphthalenesulfonic acid
These compounds share some common reactions and applications but differ in their specific chemical behavior and uses.
Propiedades
Número CAS |
50322-84-4 |
|---|---|
Fórmula molecular |
C12H12N2O3S |
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
5-amino-2-(4-aminophenyl)benzenesulfonic acid |
InChI |
InChI=1S/C12H12N2O3S/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)18(15,16)17/h1-7H,13-14H2,(H,15,16,17) |
Clave InChI |
ZBZGGZGVFCIXDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Oxaspiro[4.5]decan-2-ol](/img/structure/B14650242.png)

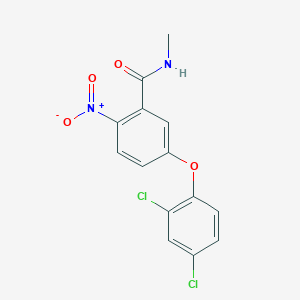

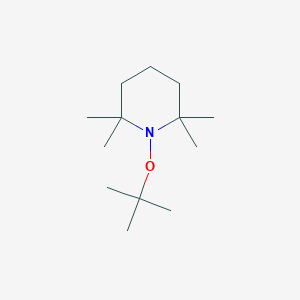
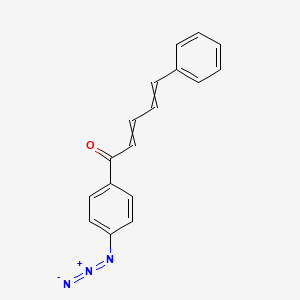
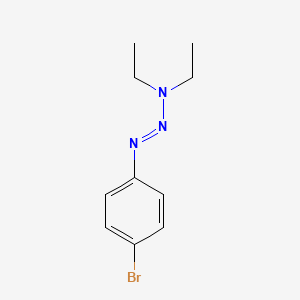
![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
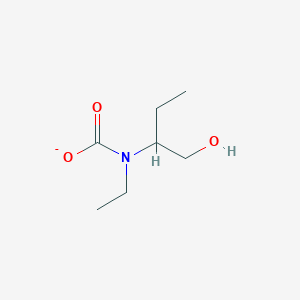
![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)


